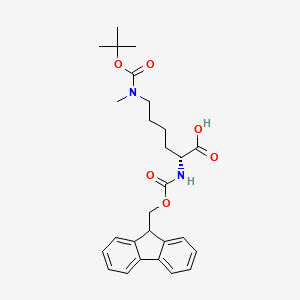

Fmoc-D-Lys(Boc,Me)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Lys(Boc,Me)-OH is an organic compound commonly used in the synthesis of proteins. It is an amino acid derivative of Lysine, containing a protected amino group and an Fmoc group. This compound is used in a variety of laboratory experiments, such as peptide synthesis, protein engineering, and molecular biology. It is a valuable tool for researchers in the field of biochemistry and molecular biology.

科学研究应用

合成和放射性标记技术Fmoc-D-Lys(Boc,Me)-OH 在用于放射性标记的肽的合成中起着至关重要的作用,展示了其在医学诊断和研究中的用途。例如,Fmoc-lys(HYNIC-Boc)-OH,99mTc 标记肽的固相合成的前体,在无需高效液相色谱纯化的条件下被有效合成。该方法显示出增强 HYNIC 用于 99mTc 肽标记的多功能性的前景,这对于医学成像应用非常重要 (Surfraz, King, Mather, Biagini, & Blower, 2007)。

用于疾病治疗的肽合成该化合物已参与抗癌治疗的前药开发,突出了其在创建选择性治疗中的重要性。例如,通过修饰赖氨酸的 α-氨基保护基而改进的 Fmoc-Lys(Ac)-嘌呤霉素,在抗癌功效方面表现出显着改善,表明其在选择性癌症治疗中的潜力 (Ueki, Wang, Swenson, McNaughton, Sampson, & Hayman, 2016)。

纳米技术和材料科学此外,this compound 在纳米技术和材料科学中发挥着重要作用,特别是在超分子凝胶的形成中。这些凝胶的应用范围从药物递送到着组织工程。研究表明,Fmoc 或 Boc 单取代的环 (L-Lys-L-Lys) 在各种溶剂中可以形成稳定的热可逆有机凝胶,它们的凝胶化能力受 Fmoc 和 Boc 基团的存在影响。这项研究为开发新型生物材料开辟了途径 (Zong, Geng, Ye, Zhang, Shao, & Feng, 2016)。

抗菌应用该化合物的应用延伸到抗菌应用,在超分子水凝胶中探索其功效。研究超分子凝胶中掺入 Fmoc-Lys(FMOC)-OH 的研究揭示了其作为弱抗菌剂的潜力。这项研究对于开发既有效又具有生物相容性的新型抗菌材料至关重要 (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021)。

作用机制

Target of Action

Fmoc-D-Lys(Me,Boc)-OH, also known as Fmoc-D-Lys(Boc,Me)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in the formation of peptide bonds, contributing to the synthesis of complex peptides.

Mode of Action

The compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions. The Boc group, on the other hand, protects the side chain of the lysine residue . The compound interacts with its targets by forming peptide bonds, leading to the creation of the desired peptide sequence.

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-D-Lys(Me,Boc)-OH is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are essential for creating the peptide’s primary structure. The downstream effects include the synthesis of complex peptides, which can then fold into their respective secondary, tertiary, and quaternary structures.

Pharmacokinetics

Instead, its effectiveness is determined by its efficiency in peptide bond formation and the stability of the protecting groups (Fmoc and Boc) during the synthesis process .

Result of Action

The result of Fmoc-D-Lys(Me,Boc)-OH’s action is the successful synthesis of peptides with the desired sequence

Action Environment

The action of Fmoc-D-Lys(Me,Boc)-OH is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis . Optimal conditions are necessary to ensure the efficacy and stability of the compound during the synthesis process.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)

![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)